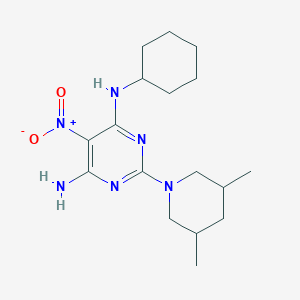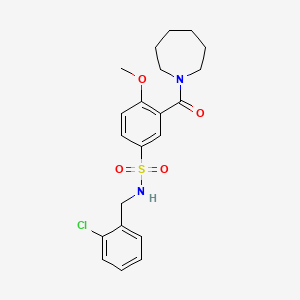![molecular formula C25H26N2O2 B15153331 N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)
N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both benzyl and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the initial formation of the benzyl ether and methoxyphenyl intermediates, followed by their coupling with the indole derivative under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, utilizing palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitutions can occur, especially on the benzyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of {[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, contributing to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptamine: A naturally occurring compound with an indole ring, involved in neurotransmission.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole structure.
Uniqueness
{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of benzyl, methoxyphenyl, and indole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler indole derivatives .
Eigenschaften
Molekularformel |
C25H26N2O2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C25H26N2O2/c1-28-24-13-7-10-21(25(24)29-18-19-8-3-2-4-9-19)16-26-15-14-20-17-27-23-12-6-5-11-22(20)23/h2-13,17,26-27H,14-16,18H2,1H3 |
InChI-Schlüssel |
DAKSQZZDHXNAHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B15153249.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153264.png)
![7-Tert-butyl-2-(2,4,6-tribromo-3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15153276.png)

![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153345.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
